![molecular formula C19H18N2O2 B14233271 Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-63-8](/img/structure/B14233271.png)
Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound with a unique structure that combines a phenol group, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- typically involves the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sodium borohydride, which facilitates the reduction of the Schiff base intermediate to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- include:
- 2-[(4-methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-(anilinomethyl)phenol
- 4-[(4-methoxyphenyl)methylene]amino]phenol
Uniqueness
What sets Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
821784-63-8 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C19H18N2O2/c1-23-19-8-2-14(3-9-19)11-21-17-10-16(12-20-13-17)15-4-6-18(22)7-5-15/h2-10,12-13,21-22H,11H2,1H3 |
InChI Key |
JYAQILCUGMNWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


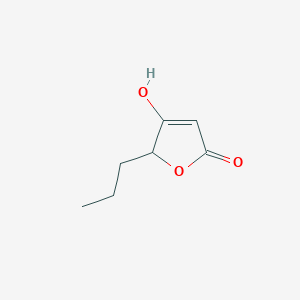
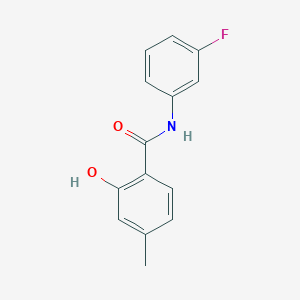
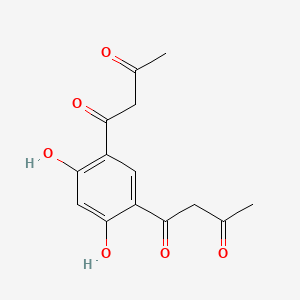


![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
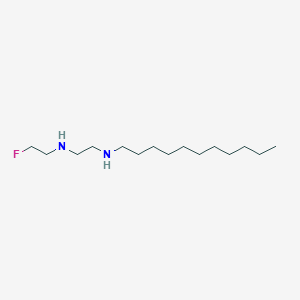
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
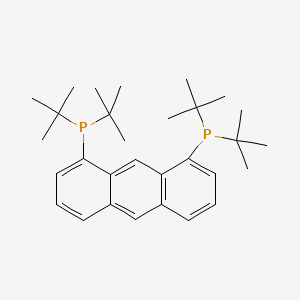
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)

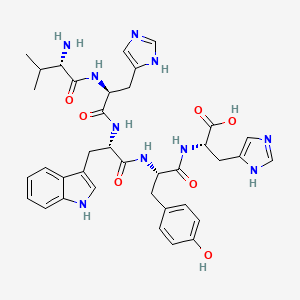
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
